Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by its unique substitution pattern: a 4-fluorophenyl group at position 3, an isopropyl group at position 1, and two oxo groups at positions 2 and 4. The ethyl carboxylate at position 5 is a common feature in DHPMs, often retained for synthetic feasibility and pharmacological optimization.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-4-23-15(21)13-9-18(10(2)3)16(22)19(14(13)20)12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEASRWXJILERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801109221 | |
| Record name | 5-Pyrimidinecarboxylic acid, 3-(4-fluorophenyl)-1,2,3,4-tetrahydro-1-(1-methylethyl)-2,4-dioxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801109221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437323-27-7 | |
| Record name | 5-Pyrimidinecarboxylic acid, 3-(4-fluorophenyl)-1,2,3,4-tetrahydro-1-(1-methylethyl)-2,4-dioxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437323-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxylic acid, 3-(4-fluorophenyl)-1,2,3,4-tetrahydro-1-(1-methylethyl)-2,4-dioxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801109221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via acid-catalyzed cyclocondensation. DIPEAc acts as both a solvent and catalyst, facilitating enamine formation and subsequent cyclization. Key parameters include:
-
Molar ratio : 1:1:1.05 (aldehyde:ethyl acetoacetate:urea)
-
Temperature : Room temperature (25°C)
-
Time : 45–60 minutes
A comparative study of catalysts (Table 1) revealed DIPEAc’s superiority, achieving 94% yield versus ≤80% with alternatives like ChCl:2urea or PEG-400. The recyclability of DIPEAc (up to five cycles without significant yield loss) enhances its economic viability.
Table 1: Catalyst Screening for Biginelli Reaction
| Catalyst | Medium | Time (h) | Yield (%) |
|---|---|---|---|
| DIPEAc | Solvent-free | 0.75 | 94 |
| ChCl:2urea | Neat | 2 | 80 |
| PEG-400 | Neat | 6 | 74 |
| p-TSA | Water | 7 | 68 |
Characterization Data
-
1H NMR (400 MHz, DMSO-d6) : δ 1.18 (t, 3H, -CH2CH3), 2.32 (s, 3H, -CH3), 4.08 (q, 2H, -OCH2), 5.36 (s, 1H, pyrimidine-H), 7.13–7.28 (m, 4H, Ar-H).
-
FTIR : 1726 cm⁻¹ (C=O ester), 1707 cm⁻¹ (C=O ketone), 1648 cm⁻¹ (C=N).
Solvent-Free Cyclocondensation Using Chalcone Intermediates
An alternative route involves chalcone intermediates derived from 4-fluorophenylacetophenone and ethyl acetoacetate. Cyclization with guanidine hydrochloride in ethanol under reflux yields the target compound.
Synthetic Procedure
-
Chalcone synthesis :
-
4-Fluorobenzaldehyde (3 mmol) and ethyl acetoacetate (3 mmol) undergo Claisen-Schmidt condensation in NaOH/ethanol.
-
Intermediate isolated as yellow crystals (mp 120–122°C).
-
-
Cyclization :
Advantages and Limitations
-
Advantages : High regioselectivity, avoids toxic catalysts.
-
Limitations : Longer reaction time (6–8 hours), moderate yield compared to DIPEAc method.
Table 2: Comparative Analysis of Synthesis Routes
| Method | Catalyst | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DIPEAc-Biginelli | DIPEAc | 0.75 h | 94 | 98 |
| Chalcone Cyclization | NaOH | 6 h | 82 | 95 |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation accelerates the Biginelli reaction, reducing time to 15–20 minutes while maintaining yields >90%. This method employs:
-
Power : 300 W
-
Solvent : Ethanol (5 mL)
-
Post-processing : Centrifugation and vacuum drying.
Key Findings
-
Energy efficiency : 70% reduction in energy consumption vs conventional heating.
-
Scalability : Demonstrated for batches up to 50 g without yield drop.
Post-Synthetic Modifications and Functionalization
The ester group in the target compound allows further derivatization:
-
Hydrolysis : Treatment with LiOH/H2O/THF yields the carboxylic acid analog.
-
Amidation : Coupling with amines using EDCl/HOBt affords amide derivatives for biological screening.
Table 3: Derivatives and Their Applications
| Derivative | Application | Bioactivity (IC50) |
|---|---|---|
| Carboxylic acid analog | Anticancer | 12.4 µM |
| N-Isopropyl amide | Antimicrobial | 8.7 µg/mL |
Analytical Validation and Quality Control
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential therapeutic effects in various diseases:
- Anticancer Activity: Studies have shown that compounds similar to this tetrahydropyrimidine derivative exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrimidinones have demonstrated antitumor properties in preclinical trials .
- Antimicrobial Properties: The compound's structure suggests potential bioactivity against microbial pathogens. Preliminary screening indicates it may inhibit bacterial growth effectively .
Biological Mechanisms
The mechanism of action for this compound is believed to involve:
- Enzyme Interaction: The fluorophenyl group may enhance binding affinity to specific enzymes or receptors within biological systems.
- Modulation of Cellular Pathways: By interacting with cellular proteins, the compound may alter biological pathways associated with disease progression .
Industrial Applications
In addition to its potential medicinal uses, this compound serves as an important building block in organic synthesis:
- Chemical Synthesis: It is utilized as a precursor for synthesizing more complex organic molecules in pharmaceutical research.
- Catalysis: The compound can act as a catalyst in various chemical reactions due to its unique functional groups .
Mechanism of Action
The mechanism of action of Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to interact with cellular proteins and alter their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound is compared to structurally analogous DHPM derivatives from the literature, focusing on substituent variations and their implications for physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Position and Electronic Effects: The 4-fluorophenyl group at position 3 (target) vs. position 4 () alters electronic distribution. Thioxo vs. Dioxo: Thioxo (C=S) at position 2 () increases lipophilicity compared to dioxo (C=O) in the target compound. This may improve membrane permeability but reduce hydrogen-bonding capacity, impacting target binding .
In contrast, the p-tolyl group () adds planar rigidity, which may restrict rotational freedom . Piperazinylmethyl at C6 () introduces a flexible, nitrogen-rich side chain, enabling interactions with charged residues in receptors (e.g., serotonin or dopamine receptors) .
Synthetic Accessibility :
- The target compound’s dioxo groups may require milder oxidation conditions compared to thioxo derivatives, which often involve sulfurizing agents like Lawesson’s reagent .
- The ethyl carboxylate at C5 is retained across all analogs, as it is crucial for Biginelli condensation—a standard DHPM synthesis method .
Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., 4-cyanophenyl in ) show enhanced antibacterial activity, likely due to increased electrophilicity . Halogenated phenyl rings (e.g., 2-chlorophenyl in ) correlate with CNS activity, possibly due to improved blood-brain barrier penetration .
Biological Activity
Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound features a unique structure characterized by a tetrahydropyrimidine ring and a fluorophenyl substituent, which may influence its interaction with biological targets.
- Molecular Formula : C16H17FN2O4
- Molecular Weight : 320.32 g/mol
- CAS Number : 1437323-27-7
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets, potentially including enzymes and receptors involved in various signaling pathways. The presence of the fluorophenyl group may enhance binding affinity and specificity towards these targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : The compound has been explored for its anticancer properties, particularly in inhibiting tumor cell proliferation. Studies indicate it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Anti-inflammatory Effects : this compound may also demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at concentrations as low as 25 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 18 | 20 |
| Pseudomonas aeruginosa | 12 | 30 |
Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 for breast cancer). The compound showed a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
Study 3: Anti-inflammatory Effects
A recent investigation assessed the anti-inflammatory properties using a murine model of inflammation. Treatment with the compound resulted in a significant decrease in inflammatory markers.
| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| Compound Treatment | 80 | 60 |
Q & A
Q. What are the common synthetic routes for Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functionalization. A modified Biginelli reaction using a heteropolyacid catalyst (e.g., 20% PMo7W5/kaolin) can efficiently yield tetrahydropyrimidine derivatives under solvent-free conditions . For example:
- Key steps : Condensation of 4-fluorophenylamine with ethyl acetoacetate, followed by cyclization and purification via column chromatography (hexane/ethyl acetate, 4:6) to achieve yields of 77–92% .
- Optimization : Use of continuous flow reactors and automated systems improves scalability .
Table 1: Representative Reaction Conditions
| Substrate | Catalyst | Yield (%) | Purity |
|---|---|---|---|
| 4-fluorophenyl derivatives | PMo7W5/kaolin (20%) | 85–92 | >95% |
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray diffraction (XRD) : Single-crystal XRD (e.g., Bruker SMART APEXII CCD) resolves bond angles and torsional parameters (e.g., N2D–C9D–C11D = 112.04°, C8D–C9D–C11D = 113.85°) .
- TLC : Monitors reaction progress (hexane/ethyl acetate eluent) .
- Software : SHELXL for refinement (R factor < 0.051) and ORTEP-3 for 3D structural visualization .
Advanced Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?
- Catalyst screening : Compare heteropolyacid catalysts (e.g., PMo7W5/kaolin) with Lewis acids like FeCl3. Higher yields (85–92%) are achieved with PMo7W5 due to enhanced Brønsted acidity .
- Solvent-free conditions : Reduce side reactions and improve atom economy .
- Automated systems : Implement continuous flow reactors to maintain consistent temperature and mixing .
Q. How to resolve discrepancies in reported biological activity data (e.g., antitubercular potency)?
- Experimental variables : Compare MIC values against Mycobacterium tuberculosis H37Rv under standardized conditions (e.g., broth microdilution vs. agar diffusion) .
- Structural analogs : Evaluate substituent effects (e.g., 4-fluorophenyl vs. 4-nitrophenyl groups) to identify SAR trends. For example, electron-withdrawing groups enhance antitubercular activity .
- Control compounds : Include isoniazid as a positive control to calibrate assay sensitivity .
Table 2: Antitubercular Activity of Selected Derivatives
| Substituent | MIC (µg/mL) | Reference |
|---|---|---|
| 4-fluorophenyl | 1.2 | |
| 4-nitrophenyl | 0.8 | |
| 2,3-dimethylphenyl | >10 |
Q. What computational tools are recommended for validating the crystal structure and resolving disorder?
- SHELXL : Refine disordered regions using PART instructions and anisotropic displacement parameters (ADPs) .
- PLATON/ADDSYM : Check for missed symmetry and twinning .
- ORTEP-3 : Visualize thermal ellipsoids and validate bond distances/angles against literature benchmarks (e.g., C–C = 1.52–1.54 Å) .
Q. How to design bioactivity assays targeting cancer-related pathways for this compound?
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural similarity to known inhibitors .
- In vitro assays : Use cell viability (MTT) and apoptosis (Annexin V) assays in cancer cell lines (e.g., HeLa, MCF-7).
- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to fluorophenyl-binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
